![molecular formula C19H30O B1197205 5alpha-Androstan-17-one CAS No. 963-74-6](/img/structure/B1197205.png)
5alpha-Androstan-17-one
Overview
Description
5alpha-Androstan-17-one, also known as Androsterone, is an endogenous steroid hormone, neurosteroid, and putative pheromone . It has a linear formula of C19H30O and a molecular weight of 274.45 .
Molecular Structure Analysis
The molecular structure of 5alpha-Androstan-17-one consists of 19 carbon atoms, 30 hydrogen atoms, and one oxygen atom . Unfortunately, the specific structural details are not provided in the search results.Physical And Chemical Properties Analysis
5alpha-Androstan-17-one has a melting point of 117 - 118°C and is slightly soluble in chloroform and methanol . It is typically stored at -20°C under an inert atmosphere .Scientific Research Applications
Endogenous Steroid Hormone
Androsterone is an endogenous steroid hormone . It is a weak androgen with a potency that is approximately 1/7 that of testosterone . As an endogenous steroid hormone, it plays a crucial role in the biological functions of the body.
Neurosteroid
Androsterone is also a neurosteroid . Neurosteroids affect synaptic functioning, are neuroprotective, and enhance myelinization. Androsterone is a positive allosteric modulator of the GABA_A receptor, which brings about its potential anticonvulsant effects .
Pheromone
Androsterone is a putative pheromone . In many animals, including humans, pheromones are a secreted or excreted chemical factor that triggers a social response in members of the same species.
Metabolite of Testosterone and DHT
Androsterone is a metabolite of testosterone and dihydrotestosterone (DHT) . It can be converted back into DHT via 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase, bypassing conventional intermediates such as androstanedione and testosterone .
Resistance Training Supplement
Androsterone has been used in supplements to enhance resistance training gains . However, it’s important to note that while it may improve body composition and muscular strength, it also comes with significant health risks, including cardiovascular health and liver function impairments .
Masculinization
Androsterone significantly affects masculinization in mammalian fetuses . It is involved in the ‘backdoor pathway’ of DHT synthesis, which contributes to the masculinization of the external genitalia in humans .
Mechanism of Action
Target of Action
5alpha-Androstan-17-one, also known as Androstanolone or Dihydrotestosterone, is an endogenous steroid hormone and a metabolite of testosterone . It primarily targets androgen receptors (AR), estrogen receptor 1 (ESR1), progesterone receptor (PGR), serpin family A member 6 (SERPINA6), and sex hormone-binding globulin (SHBG) . These targets play crucial roles in the development of the male phenotype during embryogenesis and at puberty .
Mode of Action
As a weak androgen, 5alpha-Androstan-17-one has a potency approximately 1/7 that of testosterone . It interacts with its targets by binding to the androgen receptors, thereby mediating many of the biological actions of testosterone . It can also be converted back into Dihydrotestosterone (DHT) via 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase, bypassing conventional intermediates such as androstanedione and testosterone .
Biochemical Pathways
5alpha-Androstan-17-one is involved in the androgenic pathway and the backdoor pathway of DHT synthesis . It can be formed from androstenedione via the action of 5α-reductase and 5β-reductase forming 5α-androstanedione and 5β-androstanedione which are then converted to androsterone and etiocholanolone by 3α-hydroxysteroid dehydrogenase and 3β-hydroxysteroid dehydrogenase, respectively .
Result of Action
5alpha-Androstan-17-one has been found to have significant effects on masculinization in mammalian fetuses . It is also known to be an inhibitory androstane neurosteroid, acting as a positive allosteric modulator of the GABA A receptor, and possesses anticonvulsant effects .
properties
IUPAC Name |
(5R,8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-16H,3-12H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDYCULVYZDESB-HKQXQEGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315767 | |
Record name | 5α-Androstan-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5alpha-Androstan-17-one | |
CAS RN |
963-74-6 | |
Record name | 5α-Androstan-17-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=963-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Androstan-17-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000963746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5.alpha.-Androstan-17-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5α-Androstan-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5α-androstan-17-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.288 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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